N-((5-(ethylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide
Description
Properties
IUPAC Name |
N-[[5-ethylsulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4OS/c1-3-29-23-26-25-21(27(23)18-11-6-8-16(2)14-18)15-24-22(28)20-13-7-10-17-9-4-5-12-19(17)20/h4-14H,3,15H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRGWOJUSVDKKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(N1C2=CC=CC(=C2)C)CNC(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(ethylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide typically involves multiple steps. One common approach starts with the preparation of the triazole ring, which can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile . The ethylthio group is introduced via a nucleophilic substitution reaction, where an ethylthiol reacts with a suitable leaving group on the triazole ring . The final step involves the coupling of the triazole derivative with 1-naphthamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Triazole Ring Functionalization
The 1,2,4-triazole ring undergoes electrophilic substitution and alkylation reactions. For example:
The triazole’s nitrogen atoms act as nucleophiles, enabling modifications that enhance pharmacological properties .
Thioether Group Reactivity
The ethylthio (-S-C₂H₅) group participates in oxidation and nucleophilic substitution:
Controlled oxidation enhances polarity, impacting solubility and bioavailability.
Amide Hydrolysis and Derivatization
The naphthamide moiety undergoes hydrolysis under acidic or basic conditions:
| Conditions | Reagents | Product | Notes | Source |
|---|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 8 hr | 1-Naphthoic acid + amine intermediate | Requires anhydrous conditions | |
| Basic hydrolysis | NaOH (10%), EtOH/H₂O, 70°C, 6 hr | Sodium naphthoate + amine derivative | Higher yields in polar solvents |
The amide can also be reduced to a primary amine using LiAlH₄.
Condensation Reactions
The methylene (-CH₂-) bridge adjacent to the triazole enables Schiff base formation:
Schiff bases are precursors for pharmacologically active metal complexes .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable aryl/heteroaryl introductions:
These reactions expand structural diversity for structure-activity relationship (SAR) studies .
Stability Under Physiological Conditions
Critical for drug development, stability studies reveal:
| Condition | pH | Temperature | Degradation Pathway | Half-Life | Source |
|---|---|---|---|---|---|
| Aqueous buffer | 7.4 | 37°C | Hydrolysis of amide bond | 48 hr | |
| Simulated gastric fluid | 1.2 | 37°C | Partial triazole ring opening | 12 hr |
Stability is pH-dependent, with higher degradation rates in acidic media.
Photochemical Reactivity
UV irradiation induces thioether bond cleavage:
| Wavelength (nm) | Solvent | Primary Product | Application | Source |
|---|---|---|---|---|
| 254 | MeOH | Free thiol (-SH) + ethylene | Prodrug activation strategies |
This property is exploitable in targeted drug delivery systems.
Key Findings and Implications
-
Structural Flexibility : The compound’s triazole and thioether groups enable diverse modifications, facilitating optimization for pharmacokinetic properties .
-
Biological Relevance : Reactions like Schiff base formation and cross-coupling directly correlate with enhanced antimicrobial and anticancer activities .
-
Stability Challenges : Hydrolytic susceptibility of the amide bond necessitates prodrug strategies for oral administration.
Experimental protocols from analogous triazole derivatives (e.g., ) provide validated methodologies for further exploration.
Scientific Research Applications
Antitumor Activity
Recent studies have demonstrated that N-((5-(ethylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide exhibits significant antitumor properties. For instance:
- In vitro Studies : Research has shown that this compound can inhibit the proliferation of various cancer cell lines, including lung and breast cancer cells. The half-maximal inhibitory concentration (IC50) values indicate effective cytotoxicity against these cells.
| Cell Line | IC50 (µM) |
|---|---|
| H1975 (Lung) | 16.56 |
| MDA-MB-231 (Breast) | 12.34 |
These results suggest a promising potential for further development as an anticancer agent .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown potential antimicrobial activity against various pathogens. Studies indicate that it may inhibit bacterial growth, making it a candidate for further research in infectious disease treatment .
Agricultural Applications
Given its chemical structure, there is interest in exploring this compound as a potential agricultural fungicide or pesticide. Its triazole moiety is known for antifungal properties, which could be beneficial in crop protection strategies .
Case Studies
Several case studies have been documented to elucidate the effectiveness of this compound:
Case Study 1 : A study conducted on H1975 lung cancer cells showed that treatment with this compound resulted in significant cell death compared to untreated controls.
Case Study 2 : In antimicrobial assays against Staphylococcus aureus and Escherichia coli, the compound demonstrated a minimum inhibitory concentration (MIC) value that indicates strong antibacterial activity.
Mechanism of Action
The mechanism of action of N-((5-(ethylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The triazole ring and naphthamide group are key structural features that contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-((5-(methylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide: Similar structure but with a methylthio group instead of an ethylthio group.
N-((5-(ethylthio)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide: Similar structure but with a p-tolyl group instead of an m-tolyl group.
Uniqueness
N-((5-(ethylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide is unique due to the specific combination of its substituents, which can influence its chemical reactivity and biological activity. The presence of the ethylthio group and the m-tolyl group provides distinct steric and electronic properties that differentiate it from similar compounds.
Biological Activity
N-((5-(ethylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, synthesizing data from various studies and sources.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 364.47 g/mol. The structure features a naphthamide moiety linked to a 1,2,4-triazole ring substituted with an ethylthio and m-tolyl group. This unique arrangement is believed to contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H20N4S |
| Molecular Weight | 364.47 g/mol |
| CAS Number | 391952-61-7 |
Anticancer Activity
- Mechanism of Action : Compounds containing the 1,2,4-triazole ring have been shown to exhibit significant anticancer properties. They act by inhibiting key enzymes involved in cancer cell proliferation and survival, such as aromatase and various kinases .
-
Case Studies :
- In vitro studies demonstrated that derivatives of 1,2,4-triazoles exhibit cytotoxic effects against various cancer cell lines including breast and prostate cancers . For instance, specific compounds showed IC50 values indicating effective inhibition of cancer cell growth.
- A study focused on N-substituted amides derived from triazoles indicated promising results against human lung and breast cancer cell lines, suggesting that modifications in the side chains can enhance biological activity .
Antimicrobial Activity
Research has indicated that 1,2,4-triazole derivatives possess antimicrobial properties against a range of pathogens. The mechanism often involves disruption of cellular processes in bacteria and fungi .
Anti-inflammatory Properties
The compound also shows potential anti-inflammatory activity by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. This suggests that it may be beneficial in treating conditions characterized by inflammation .
Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Inhibition of cancer cell growth | |
| Antimicrobial | Effective against various bacterial strains | |
| Anti-inflammatory | Inhibition of COX enzymes |
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound can effectively bind to active sites of enzymes involved in cancer progression and inflammation .
Table 2: Molecular Docking Results
| Target Enzyme | Binding Affinity (kcal/mol) | Remarks |
|---|---|---|
| Aromatase | -8.5 | Strong inhibitor |
| COX-1 | -7.8 | Moderate inhibitor |
| Anaplastic Lymphoma Kinase | -9.0 | High potential for inhibition |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-((5-(ethylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via 1,3-dipolar cycloaddition or nucleophilic substitution reactions. For example, copper-catalyzed click chemistry (e.g., Cu(OAc)₂ in tert-BuOH/H₂O) is effective for triazole ring formation . Optimization involves varying catalysts (e.g., Cu(I) vs. Ru), solvent systems (polar aprotic vs. aqueous), and temperature (room temperature vs. reflux). Reaction progress should be monitored via TLC, and purification achieved through recrystallization (ethanol/water) or column chromatography .
Q. How is the structural identity of this compound confirmed experimentally?
- Methodology : Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Assign peaks based on chemical shifts (e.g., triazole protons at δ 8.3–8.4 ppm, naphthamide carbonyl at ~165 ppm) .
- IR Spectroscopy : Identify key functional groups (C=O stretch at ~1670 cm⁻¹, S–C stretch at ~1250 cm⁻¹) .
- HRMS : Confirm molecular weight with <2 ppm error .
- Elemental Analysis : Validate purity (>95%) .
Q. What computational tools predict the biological activity of this compound?
- Methodology : The PASS program predicts activity spectra (e.g., antimicrobial, anticancer) by analyzing structural motifs. Molecular docking (AutoDock Vina, Schrödinger) evaluates binding affinity to targets like tyrosinase or kinase enzymes. Validate predictions with in vitro assays (e.g., MIC for antimicrobial activity) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in structural assignments?
- Methodology : Single-crystal X-ray diffraction (SHELXL/SHELXS) provides unambiguous confirmation of stereochemistry and substituent positions. For challenging cases (e.g., twinned crystals), use high-resolution data (≤1.0 Å) and refine with restraints on thermal parameters. Compare experimental bond lengths/angles with DFT-optimized structures .
Q. What strategies address contradictions in spectroscopic or biological data?
- Methodology :
- Analytical Conflicts : Cross-validate NMR/IR data with isotopic labeling or 2D NMR (COSY, HSQC) to resolve overlapping signals .
- Biological Variability : Replicate assays under standardized conditions (e.g., pH, temperature). Use SAR studies to identify critical substituents (e.g., ethylthio vs. methylthio groups) impacting activity .
Q. How can molecular dynamics (MD) simulations improve understanding of target interactions?
- Methodology : Perform MD simulations (GROMACS, AMBER) to study binding stability over 100+ ns. Analyze hydrogen bonding, hydrophobic contacts, and conformational changes. Compare free energy landscapes (MM/PBSA) to experimental IC₅₀ values for validation .
Q. What are the challenges in quantifying this compound in complex matrices (e.g., biological fluids)?
- Methodology : Develop a validated HPLC-UV/MS method with a C18 column (acetonitrile/water gradient). Optimize extraction efficiency using SPE (C18 cartridges) and spike recovery tests. For low concentrations, employ derivatization (e.g., dansyl chloride for fluorescence detection) .
Safety and Handling
Q. What safety protocols are critical during synthesis?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
